

Application Notes and Protocols: In Vivo Efficacy of WNTinib in Liver Cancer

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt/ β -catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1][2] Aberrant activation of this pathway, frequently driven by mutations in genes such as CTNNB1 (encoding β -catenin), AXIN1/2, and APC, is a major driver in the pathogenesis of various cancers, including a significant subset of liver cancers.[3][4][5][6] Hepatocellular carcinoma (HCC) and hepatoblastoma, the most common pediatric liver cancer, often exhibit dysregulated Wnt signaling, making it a prime target for therapeutic intervention. [4][7][8]

WNTinib is a novel multi-kinase inhibitor demonstrating exquisite selectivity and potent antitumor effects against β -catenin mutant liver cancers.[9][10][11] Preclinical studies in various in vivo models have shown that **WNTinib** can significantly delay tumor growth and improve survival, offering a promising new therapeutic strategy for patients with these malignancies.[7] These application notes provide a summary of the in vivo efficacy data for **WNTinib** and detailed protocols for key experiments.

Wnt/β-catenin Signaling Pathway in Liver Cancer

The canonical Wnt signaling pathway is tightly regulated. In its "off" state, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors on the cell

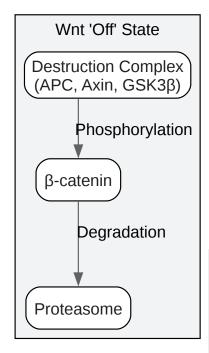


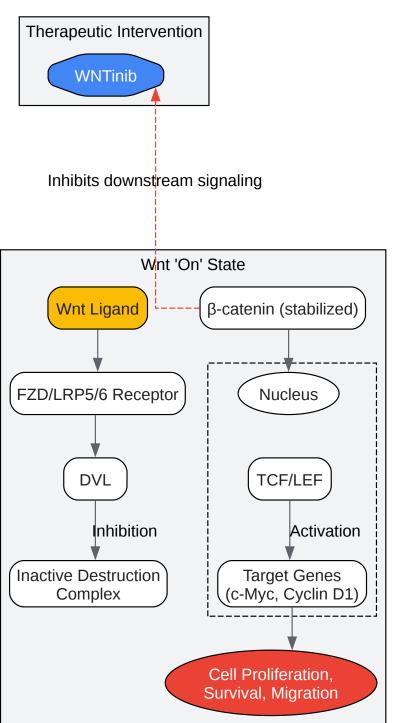
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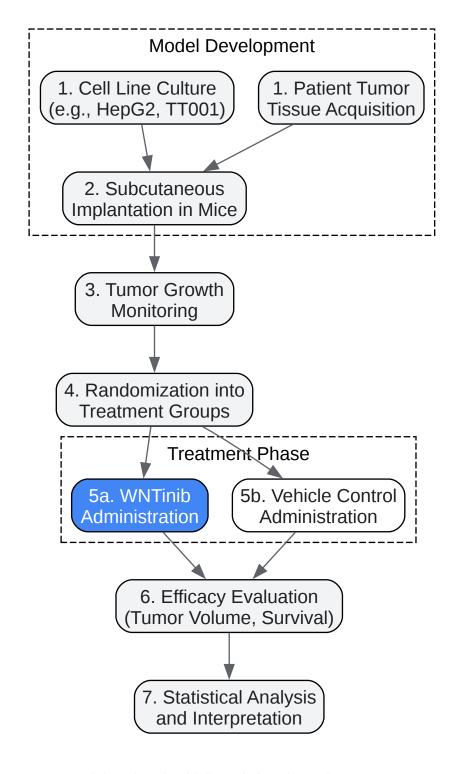
surface leads to the inactivation of the destruction complex.[3] This allows β -catenin to accumulate in the cytoplasm and translocate to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation, survival, and migration, such as c-Myc and Cyclin D1.[3][5] In liver cancer, mutations that inactivate the destruction complex or activating mutations in β -catenin itself lead to constitutive pathway activation and uncontrolled cell growth.[3][4][5]











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